molecular formula C18H15FN2O2 B2462736 3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-05-7

3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2462736
CAS No.: 1234692-05-7
M. Wt: 310.328
InChI Key: UZDCQLKJHRHIQN-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with ethoxy, fluorophenyl, and phenyl groups

Preparation Methods

The synthesis of 3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-ethoxy-3-fluorophenyl precursor, which is then subjected to a series of reactions to introduce the pyrazole ring and the aldehyde group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCQLKJHRHIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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